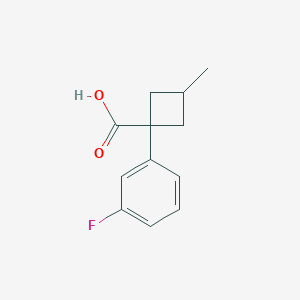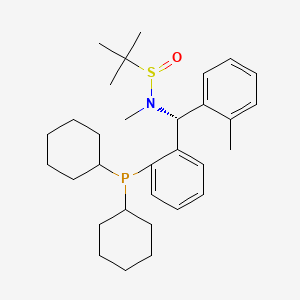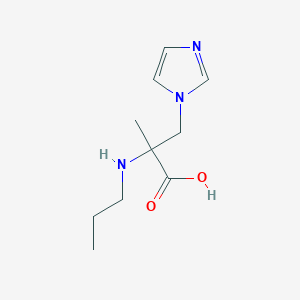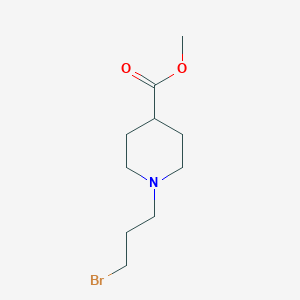
Methyl 1-(3-bromopropyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-bromopropyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl reagents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 3-bromopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidone derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting the central nervous system. It is also investigated for its potential use in developing antitubercular agents and protein kinase inhibitors .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity makes it a valuable component in the synthesis of complex molecules used in various applications.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, as a precursor to protein kinase inhibitors, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Vergleich Mit ähnlichen Verbindungen
Methyl piperidine-4-carboxylate: A related compound used in similar applications but lacks the bromopropyl group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different substituents, used in the synthesis of various pharmaceuticals.
4-(3-bromopropyl)piperidine-1-carboxylic acid tert-butyl ester: A compound with a similar structure but different ester group.
Uniqueness: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H18BrNO2 |
|---|---|
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
methyl 1-(3-bromopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
KDJWOYAJRXKKSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(CC1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)

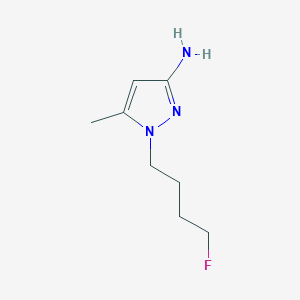
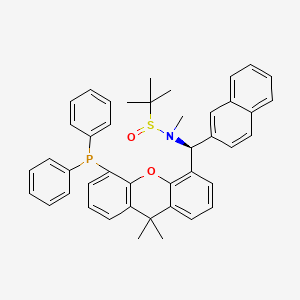
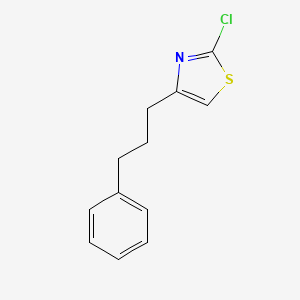

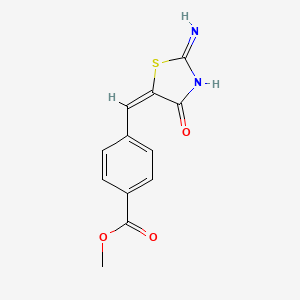
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)

